molecular formula C7H10F2N2O2 B175896 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide CAS No. 126309-11-3

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Cat. No.: B175896
CAS No.: 126309-11-3
M. Wt: 192.16 g/mol
InChI Key: NBGSVZPNDIXPOT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group, a ketone, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a piperidine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, such as dichloromethane, under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-2-oxopiperidine-3-carboxamide
  • 3-(Methyl)-2-oxopiperidine-3-carboxamide
  • 3-(Chloromethyl)-2-oxopiperidine-3-carboxamide

Comparison: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analog, the difluoromethyl group offers a different balance of lipophilicity and hydrogen-bonding potential, which can influence the compound’s pharmacokinetics and bioactivity . The methyl and chloromethyl analogs lack the enhanced stability and bioactivity conferred by the fluorine atoms .

Properties

IUPAC Name

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGSVZPNDIXPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560980
Record name 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126309-11-3
Record name 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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